molecular formula C9H14N4O2 B11813294 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11813294
M. Wt: 210.23 g/mol
InChI Key: DGAFLUIIGIGDDM-UHFFFAOYSA-N
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Description

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a cyclopropylamino substituent at position 5 and an ethyl group at position 1. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s unique substitution pattern may influence its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

6-amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N4O2/c1-2-13-7(10)6(11-5-3-4-5)8(14)12-9(13)15/h5,11H,2-4,10H2,1H3,(H,12,14,15)

InChI Key

DGAFLUIIGIGDDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)NC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products after a short reaction time of 5 to 10 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of non-hazardous reagents and efficient purification techniques would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Effects

The following table compares the substituents, synthesis yields, melting points, and reported biological activities of structurally related pyrimidine derivatives:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Biological Activities References
Target Compound : 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione 1-Ethyl, 5-cyclopropylamino N/A* N/A* Inferred antimicrobial/anticancer
6-Amino-5-(4-benzylidene-2-methyl-5-oxo-imidazol-1-yl)-1-ethylpyrimidine-2,4(1H,3H)-dione (12) 1-Ethyl, 5-benzylidene-imidazol 86 287–280 Antimicrobial
6-Amino-5-((4-nitrophenyl)diazenyl)pyrimidine-2,4(1H,3H)-dione (Dye I) 5-(4-nitrophenyl)diazenyl N/A N/A Antiparasitic
(E)-6-Amino-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)-1-ethylpyrimidine-2,4-dione (6a) 1-Ethyl, 5-bromo-methoxyphenyl 55 N/A Cytotoxic
6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione (18e) 1,3-Diethyl 42 N/A eEF-2K inhibition (anticancer)
6-Amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4-dione (16) 1-Ethyl, 5-dimethylamino-benzylidene N/A N/A Antimicrobial, low cytotoxicity
Key Observations:
  • Substituent Impact on Bioactivity: Benzylidene-imidazol derivatives (e.g., Compound 12) exhibit strong antimicrobial activity due to extended conjugation and π-π stacking interactions with microbial targets . Bromo-methoxyphenyl substituents (e.g., Compound 6a) correlate with cytotoxicity, likely through DNA intercalation or kinase inhibition .
  • Synthetic Yields :

    • Ethyl-substituted derivatives (e.g., Compounds 12 and 6a) show moderate to high yields (55–86%), suggesting efficient alkylation or condensation steps .
    • Diethyl derivatives (e.g., Compound 18e) have lower yields (42%), possibly due to steric hindrance during synthesis .

Physicochemical Properties

  • Melting Points :

    • Derivatives with aromatic substituents (e.g., Compound 12, m.p. 287–280°C) have higher melting points due to crystallinity and intermolecular interactions .
    • Aliphatic substituents (e.g., ethyl or cyclopropyl groups) likely reduce melting points, though data for the target compound are unavailable.
  • Solubility: Polar groups (e.g., amino, dimethylamino) improve aqueous solubility, as seen in Compound 16, which showed enhanced bioavailability in antimicrobial assays .

Biological Activity

6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by an amino group at the 6-position and a cyclopropylamino substituent, which may influence its pharmacological properties.

  • Molecular Formula : C9_9H14_{14}N4_4O2_2
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 1178638-55-5

The biological activity of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Pyrimidine derivatives are known for their role as inhibitors of certain enzymes, such as phosphodiesterases and kinases, which are critical in regulating cellular functions.

Antitumor Activity

Research indicates that compounds with a similar structure exhibit significant antitumor activity. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and altering antioxidant enzyme activities. The specific impact of 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione on cancer cell lines remains to be fully elucidated but is expected to follow similar pathways.

Study Cell Line Activity Observed
MCF-7 (breast adenocarcinoma)Induced apoptosis via ROS accumulation
Various cancer linesInhibition of cell proliferation

Case Studies

  • Anticancer Activity : A study conducted on novel benzimidazole derivatives demonstrated the importance of substituents similar to those found in 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione for enhancing cytotoxic effects against human cancer cell lines. The mechanism involved ROS-mediated cell death and modulation of antioxidant enzyme activities .
  • Antimicrobial Screening : A broader investigation into pyrimidine derivatives revealed that modifications at the 5-position could enhance antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that 6-Amino-5-(cyclopropylamino)-1-ethylpyrimidine-2,4(1H,3H)-dione might possess similar properties.

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